2-(Tetrahydrofuran-2-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

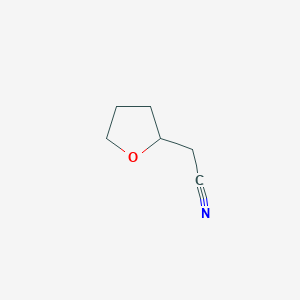

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCVJPYMXOAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407154 | |

| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-62-9 | |

| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Tetrahydrofuran-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydrofuran-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS No. 33414-62-9). The information herein is intended to support research, development, and drug discovery activities by presenting key data and detailed experimental methodologies.

Core Physicochemical Data

This compound is a colorless to pale yellow liquid. It is recognized for its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique molecular structure featuring a tetrahydrofuran ring coupled with a nitrile functional group.[1] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO | [1][2] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| Boiling Point | 92 °C @ 13 mmHg (1.7 kPa) | [1][2] |

| Density | 1.02 g/cm³ (at 20°C) | [1][2] |

| Refractive Index (n_D²⁰) | 1.45 | [1][2] |

| Melting Point | Data not available | |

| Solubility | Excellent solubility in polar solvents | [1] |

| Appearance | Colorless to Pale Yellow Liquid | [1] |

| Purity | >98.0% (by GC) | [1] |

Spectroscopic Data

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

-

Sample Preparation : A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). A trace amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.

-

¹H NMR Acquisition : The proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

General Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation : As a liquid, the IR spectrum of this compound can be obtained neat. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber. Key expected absorptions would include C-H stretching, C-O stretching from the ether, and the characteristic C≡N stretching of the nitrile group.

Experimental Protocols for Physicochemical Properties

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of a liquid compound like this compound.

Determination of Boiling Point under Reduced Pressure

Given that the boiling point is reported at a reduced pressure, this method is crucial for verification.

-

Objective : To determine the temperature at which the vapor pressure of the liquid equals the applied pressure, which is below atmospheric pressure.

-

Apparatus : A distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure :

-

Place a small volume of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are securely sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

-

Slowly evacuate the system to the desired pressure (e.g., 13 mmHg).

-

Begin heating the flask gently using a heating mantle.

-

Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.

-

Determination of Density using a Pycnometer

This method allows for a very precise determination of the density of a liquid.[1][2][3][4]

-

Objective : To accurately measure the mass of a known volume of the liquid.[1][2][3]

-

Apparatus : A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant temperature water bath.[1][2]

-

Procedure :

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.[3]

-

Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.[2]

-

Remove the pycnometer from the bath, carefully wipe dry any liquid on the exterior, and weigh it. Record this mass (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that is characteristic of a substance.[5]

-

Objective : To measure the extent to which light is refracted when passing through the liquid sample.

-

Apparatus : An Abbe refractometer, a constant temperature water circulator, and a light source (often built-in).[5]

-

Procedure :

-

Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach the temperature of the instrument, typically controlled at 20.0 °C by the water circulator.

-

Adjust the light source and use the coarse and fine adjustment knobs to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

-

If color fringes are observed, adjust the dispersion compensator to obtain a sharp, achromatic boundary.

-

Read the refractive index value directly from the instrument's scale.[5]

-

Qualitative Solubility Testing

This procedure helps to understand the polarity and potential reactivity of the compound.[6][7][8]

-

Objective : To determine the solubility of the compound in a range of solvents, providing insights into its functional groups and molecular structure.[6][8]

-

Apparatus : Small test tubes, vortex mixer (optional), and a selection of solvents.

-

Procedure :

-

Place approximately 0.1 mL of this compound into a small test tube.

-

Add approximately 2 mL of the first solvent (e.g., water) to the test tube.

-

Vigorously shake or vortex the tube for 30-60 seconds.[7]

-

Observe if a homogeneous solution forms (soluble) or if distinct layers/cloudiness persist (insoluble).

-

Repeat the test with a series of solvents of varying polarity and pH, such as:

-

Water (H₂O) : To assess polarity and the potential for hydrogen bonding.

-

5% Sodium Hydroxide (NaOH) : To test for acidic functional groups.

-

5% Sodium Bicarbonate (NaHCO₃) : To test for strongly acidic functional groups like carboxylic acids.

-

5% Hydrochloric Acid (HCl) : To test for basic functional groups (e.g., amines).

-

Organic Solvents (e.g., ethanol, diethyl ether, toluene): To assess solubility in solvents of varying polarity.

-

-

Conclusion

This guide provides essential physicochemical data and standardized methodologies relevant to this compound. The tabulated properties, including boiling point, density, and refractive index, offer a solid foundation for its application in synthetic chemistry and drug development. While experimental spectroscopic data is not widely available, the outlined protocols provide a clear path for its acquisition and characterization. This information is critical for ensuring the purity, identity, and appropriate handling of this compound in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. (Tetrahydrofuran-2-yl)acetonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. (Tetrahydrofuran-2-yl)acetonitrile | 33414-62-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 5. 2-Hydroxytetrahydrofuran | CAS#:5371-52-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS Number: 33414-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydrofuran-2-yl)acetonitrile, a versatile heterocyclic building block with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, outlines plausible synthetic methodologies with experimental protocols, and explores its role as a key intermediate in the development of novel pharmaceutical agents. Spectroscopic characterization, including predicted NMR, IR, and mass spectrometry data, is also discussed. The information is presented to support researchers and professionals in leveraging this compound for advanced scientific endeavors.

Introduction

This compound, also known as tetrahydrofurfuryl cyanide, is a valuable chemical intermediate characterized by a saturated five-membered oxygen-containing ring attached to an acetonitrile group. This unique structural combination imparts desirable physicochemical properties, making it an attractive component in the synthesis of more complex molecules. Its utility is particularly noted in the pharmaceutical industry, where the tetrahydrofuran motif is a common feature in a number of approved drugs due to its ability to improve pharmacokinetic profiles. This guide aims to be a thorough resource for scientists working with or considering the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 33414-62-9 | |

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 92 °C at 13 mmHg | |

| Density | 1.02 g/cm³ | |

| Refractive Index | n²⁰/D 1.45 | |

| Solubility | Soluble in many organic solvents | |

| Synonyms | Tetrahydrofurfurylcarbonitrile, 2-(Cyanomethyl)tetrahydrofuran | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a suitable tetrahydrofurfuryl derivative with a cyanide salt. Two primary precursors are commercially available and suitable for this transformation: Tetrahydrofurfuryl chloride/bromide or Tetrahydrofurfuryl tosylate.

Synthesis from Tetrahydrofurfuryl Halide

A straightforward approach involves the reaction of tetrahydrofurfuryl chloride or bromide with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent.

Reaction Scheme:

Figure 1: Synthesis of this compound from a halide precursor.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Precursor: To this solution, add tetrahydrofurfuryl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis from Tetrahydrofurfuryl Alcohol via Tosylation

An alternative two-step synthesis involves the conversion of the more readily available tetrahydrofurfuryl alcohol to a tosylate, followed by reaction with a cyanide salt.

Reaction Workflow:

Figure 2: Two-step synthesis workflow from tetrahydrofurfuryl alcohol.

Experimental Protocol (Representative):

Step 1: Synthesis of Tetrahydrofurfuryl Tosylate

-

Reaction Setup: Dissolve tetrahydrofurfuryl alcohol (1.0 equivalent) in pyridine at 0 °C.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tetrahydrofurfuryl tosylate.

Step 2: Synthesis of this compound

-

Follow the procedure outlined in Section 3.1, using tetrahydrofurfuryl tosylate as the starting material.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 3.7 | m | 3H | H at C2 and H₂ at C5 of THF ring |

| ~ 2.6 | d | 2H | CH₂ adjacent to CN |

| ~ 2.1 - 1.6 | m | 4H | H₂ at C3 and C4 of THF ring |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118 | CN (nitrile carbon) |

| ~ 77 | C2 of THF ring |

| ~ 68 | C5 of THF ring |

| ~ 30 | C3 of THF ring |

| ~ 25 | C4 of THF ring |

| ~ 23 | CH₂ adjacent to CN |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| ~ 2250 | Medium | C≡N stretching (nitrile) |

| ~ 1100 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would likely involve the loss of the cyanide radical (•CN) leading to a fragment at m/z = 85, and cleavage of the tetrahydrofuran ring.

Predicted Fragmentation Pathway:

Figure 3: Predicted mass spectral fragmentation of this compound.

Applications in Drug Development

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide range of biologically active compounds and approved pharmaceuticals.[3][4] Its inclusion in drug candidates can enhance solubility, improve metabolic stability, and provide a rigid scaffold for orienting other functional groups for optimal target binding. This compound serves as a valuable building block for introducing this heterocycle into larger, more complex molecules.

The nitrile group is also a versatile functional group that can be readily transformed into other important functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

While direct examples of marketed drugs synthesized from this compound are not explicitly detailed in the reviewed literature, its potential as a key intermediate is significant in the synthesis of analogues of antiviral, cardiovascular, and other therapeutic agents containing the tetrahydrofuran core.[3][5] For instance, the tetrahydrofuran ring is a key component in several HIV protease inhibitors.[3]

Signaling Pathway Relevance (Hypothetical):

In a hypothetical drug discovery workflow, this compound could be utilized as a starting material to synthesize a library of compounds targeting a specific enzyme or receptor. The tetrahydrofuran ring could serve as a key recognition element for the protein's binding pocket.

Figure 4: Role in a hypothetical drug discovery workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the synthetic versatility of both the tetrahydrofuran ring and the nitrile group make it an attractive building block for the construction of complex molecular architectures. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 2. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 2-(Tetrahydrofuran-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(Tetrahydrofuran-2-yl)acetonitrile. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, the data presented herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds. This document is intended to serve as a reference for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These values are estimations based on the analysis of its structural components and data from analogous molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H2' | 4.1 - 4.3 | Multiplet |

| H5'α, H5'β | 3.7 - 3.9 | Multiplet |

| H3'α, H3'β, H4'α, H4'β | 1.8 - 2.2 | Multiplet |

| CH₂CN | 2.5 - 2.7 | Doublet of Doublets |

Note: The methylene protons of the acetonitrile group are diastereotopic and are expected to appear as a pair of doublets of doublets (dd) due to coupling with the adjacent chiral center (C2').

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | 117 - 120 |

| C2' | 75 - 80 |

| C5' | 67 - 72 |

| C3', C4' | 25 - 35 |

| CH₂CN | 20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2250 | C≡N stretch (nitrile) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| ~1100 | C-O-C stretch (ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 111 | [M]⁺ (Molecular Ion) |

| 71 | [M - CH₂CN]⁺ |

| 41 | [CH₂CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a volume of approximately 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.

¹H NMR Data Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.

-

A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse angle.

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds between scans.

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a more detailed analysis including separation from any impurities, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Data Acquisition:

-

The sample is vaporized and introduced into the ion source.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(Tetrahydrofuran-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The document outlines key starting materials, detailed experimental protocols, and comparative data to assist researchers in selecting the most suitable methodology for their specific applications.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. The tetrahydrofuran moiety is a common structural motif in numerous biologically active compounds, and the acetonitrile group provides a versatile handle for further chemical transformations. This guide details three primary synthetic strategies for the preparation of this compound, starting from readily available precursors.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes. The most common and practical approaches are summarized below.

Caption: Overview of synthetic pathways to this compound.

Data Presentation

The following table summarizes the key quantitative data for the three proposed synthetic routes. The data presented are representative and may vary based on specific experimental conditions and scale.

| Parameter | Route 1: From Tetrahydrofurfuryl Alcohol | Route 2: From 2-Halotetrahydrofuran | Route 3: Alkylation of Acetonitrile |

| Starting Materials | Tetrahydrofurfuryl alcohol, Tosyl chloride, Sodium cyanide | Tetrahydrofuran, Chlorinating agent, Sodium cyanide | Acetonitrile, Strong base, 2-Halotetrahydrofuran |

| Number of Steps | 2 | 2 | 1 (after preparation of 2-halotetrahydrofuran) |

| Overall Yield (Est.) | 70-80% | 60-75% | 50-65% |

| Reaction Temperature | 0 °C to 80 °C | 0 °C to 100 °C | -78 °C to room temperature |

| Key Reagents | Pyridine, DMSO | SO2Cl2 or NCS, DMF | n-BuLi or LDA, THF |

| Advantages | Readily available starting material, well-established reactions | Direct functionalization of the THF ring | Forms C-C bond directly |

| Disadvantages | Two distinct synthetic steps required | Stability of 2-halotetrahydrofuran can be a concern | Requires cryogenic temperatures and strictly anhydrous conditions |

Experimental Protocols

Route 1: Synthesis from Tetrahydrofurfuryl Alcohol

This two-step route involves the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with cyanide.

Step 1: Synthesis of Tetrahydrofurfuryl Tosylate

Caption: Experimental workflow for the synthesis of Tetrahydrofurfuryl Tosylate.

-

Materials: Tetrahydrofurfuryl alcohol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine, Ethyl acetate, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve tetrahydrofurfuryl alcohol in pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly pouring it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: Tetrahydrofurfuryl tosylate (1.0 eq), Sodium cyanide (1.5 eq), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve tetrahydrofurfuryl tosylate in anhydrous DMSO.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent carefully.

-

The crude product can be purified by vacuum distillation.

-

Route 2: Synthesis from 2-Halotetrahydrofuran

This route involves the direct chlorination of tetrahydrofuran followed by nucleophilic substitution.

Step 1: Synthesis of 2-Chlorotetrahydrofuran

-

Materials: Tetrahydrofuran (excess), Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).

-

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, heat a solution of the chlorinating agent in an excess of tetrahydrofuran.

-

The reaction is often initiated with a radical initiator such as AIBN or benzoyl peroxide.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and carefully remove the excess tetrahydrofuran by distillation.

-

The resulting crude 2-chlorotetrahydrofuran is often used immediately in the next step due to its potential instability.

-

Step 2: Synthesis of this compound

-

Materials: 2-Chlorotetrahydrofuran (1.0 eq), Sodium cyanide (1.2 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve sodium cyanide in anhydrous DMF in a round-bottom flask.

-

Add the crude 2-chlorotetrahydrofuran dropwise to the cyanide solution at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the mixture and pour it into a mixture of water and brine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by vacuum distillation.

-

Route 3: Alkylation of Acetonitrile

This method involves the generation of a nucleophilic acetonitrile anion and its reaction with an electrophilic tetrahydrofuran derivative.

Caption: Experimental workflow for the alkylation of acetonitrile.

-

Materials: Acetonitrile (1.0 eq), n-Butyllithium (1.1 eq), Diisopropylamine (1.1 eq), 2-Chlorotetrahydrofuran (1.0 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

-

To the freshly prepared LDA solution, add acetonitrile dropwise at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Slowly add a solution of 2-chlorotetrahydrofuran in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent.

-

Purify the product by vacuum distillation.

-

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs.

The Versatile Reactivity of the Cyanomethyl Group in 2-(Tetrahydrofuran-2-yl)acetonitrile: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Synthetic Intermediate

The compound 2-(Tetrahydrofuran-2-yl)acetonitrile is a valuable building block in medicinal chemistry and drug development, offering a unique combination of a hydrophilic tetrahydrofuran moiety and a reactive cyanomethyl group. The strategic manipulation of the cyanomethyl group opens a gateway to a diverse array of functional groups, making it a cornerstone for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the core reactivity of the cyanomethyl group in this molecule, complete with experimental insights and quantitative data to inform synthetic strategies.

Core Reactivity: The Acidic α-Protons

The key to the synthetic versatility of the cyanomethyl group lies in the acidity of the α-protons, the hydrogen atoms on the carbon adjacent to the nitrile (-CN) group. The electron-withdrawing nature of the nitrile group significantly increases the acidity of these protons compared to a standard alkyl C-H bond, facilitating their removal by a strong base to form a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile, readily participating in a variety of bond-forming reactions.

The deprotonation is typically achieved using strong, non-nucleophilic bases to prevent unwanted side reactions. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose, offering high yields and clean reactions.

Key Synthetic Transformations of the Cyanomethyl Group

The generation of the carbanion of this compound unlocks a plethora of synthetic possibilities. The most significant transformations include alkylation, reduction to amines, and hydrolysis to carboxylic acids.

Alkylation: Carbon-Carbon Bond Formation

The nucleophilic carbanion readily undergoes alkylation upon treatment with various electrophiles, most commonly alkyl halides. This reaction is a powerful tool for introducing new carbon substituents at the α-position, enabling the elongation and diversification of the carbon skeleton. The choice of the alkylating agent allows for the introduction of a wide range of functional groups.

Experimental Protocol: General Procedure for Alkylation

A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion. The desired alkyl halide (1.2 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Electrophile (R-X) | Product | Typical Yield (%) |

| Methyl Iodide | 2-(Tetrahydrofuran-2-yl)propanenitrile | 85-95 |

| Ethyl Bromide | 2-(Tetrahydrofuran-2-yl)butanenitrile | 80-90 |

| Benzyl Bromide | 2-Phenyl-2-(tetrahydrofuran-2-yl)acetonitrile | 75-85 |

Table 1: Representative Alkylation Reactions of this compound. (Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.)

Reduction: Synthesis of Primary Amines

The nitrile functionality of the cyanomethyl group can be readily reduced to a primary amine, providing a direct route to 2-(2-aminoethyl)tetrahydrofuran derivatives. These amino compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[1][2][3]

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amine, which can be further purified by distillation or chromatography.[1][3]

Experimental Protocol: Catalytic Hydrogenation

A solution of this compound in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is placed in a hydrogenation apparatus.[1] The system is flushed with hydrogen gas and then pressurized. The mixture is shaken or stirred under a hydrogen atmosphere at a specified temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired primary amine. To suppress the formation of secondary and tertiary amine by-products, ammonia or ammonium hydroxide is often added to the reaction mixture.[1]

| Reagent/Catalyst | Solvent | Temperature | Pressure | Typical Yield (%) |

| LiAlH₄ | THF | 0 °C to RT | N/A | 70-85 |

| H₂/Raney Ni | Ethanol/NH₃ | RT - 50 °C | 50-100 psi | 65-80 |

| H₂/Pd/C | Methanol/NH₄OH | RT | 50 psi | 70-85 |

Table 2: Conditions for the Reduction of this compound to 2-(2-Aminoethyl)tetrahydrofuran. (Note: Yields are estimates based on general nitrile reduction protocols.)

Hydrolysis: Formation of Carboxylic Acids

The cyanomethyl group can be hydrolyzed to a carboxylic acid functionality, yielding 2-(Tetrahydrofuran-2-yl)acetic acid. This transformation is typically carried out under either acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can be further derivatized to esters, amides, and other carbonyl compounds.[4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This compound is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[4][5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude carboxylic acid, which can be purified by crystallization or chromatography.

Experimental Protocol: Base-Catalyzed Hydrolysis

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[4] This initially forms the carboxylate salt. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid. The product is then extracted with an organic solvent and purified as described for the acid-catalyzed hydrolysis.

| Conditions | Reagents | Temperature | Product | Typical Yield (%) |

| Acidic | aq. HCl or H₂SO₄ | Reflux | 2-(Tetrahydrofuran-2-yl)acetic acid | 70-85 |

| Basic | 1. aq. NaOH or KOH\n2. H₃O⁺ | Reflux | 2-(Tetrahydrofuran-2-yl)acetic acid | 75-90 |

Table 3: Hydrolysis of this compound to 2-(Tetrahydrofuran-2-yl)acetic acid. (Note: Yields are based on general procedures for nitrile hydrolysis.)

Conclusion

The cyanomethyl group in this compound is a highly versatile functional handle that provides access to a wide range of important synthetic intermediates. Through straightforward and well-established chemical transformations such as deprotonation-alkylation, reduction, and hydrolysis, researchers and drug development professionals can readily modify this core structure to generate novel molecules with potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for the strategic design and execution of synthetic routes involving this valuable building block. The continued exploration of the reactivity of this compound is expected to yield further innovations in the field of medicinal chemistry.

References

An In-depth Technical Guide on the Stability and Storage of 2-(Tetrahydrofuran-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Tetrahydrofuran-2-yl)acetonitrile. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle.

Chemical and Physical Properties

This compound, also known as tetrahydrofurfuryl cyanide, is a heterocyclic compound with the molecular formula C₆H₉NO. It exists as a liquid at room temperature. A clear understanding of its chemical and physical properties is fundamental to establishing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Physical State | Liquid | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity (GC) | >98.0% | [1] |

| Storage Temperature | Room temperature; recommended in a cool, dark place (<15°C) | [1][2] |

| Synonyms | Tetrahydrofurfurylcarbonitrile; 2-(Cyanomethyl)tetrahydrofuran | [1] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, humidity, and the presence of other chemical agents. The molecule contains both a tetrahydrofuran ring and a nitrile group, each susceptible to specific degradation pathways.

2.1. Peroxide Formation: Similar to other ethers, the tetrahydrofuran moiety is prone to the formation of explosive peroxides upon exposure to air and light.[3] This is a critical safety consideration, and it is recommended to test for the presence of peroxides before use, especially if the compound has been stored for an extended period. It is advised to use or dispose of the compound within one year of opening the container.[4]

2.2. Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid.[5][6] Harsh conditions, such as high temperatures, can accelerate this degradation.[6]

2.3. Thermal Degradation: Exposure to elevated temperatures can lead to the degradation of the molecule. While specific data for this compound is not readily available, studies on related compounds like 2-methyltetrahydrofuran show that thermal decomposition can occur at high temperatures, leading to ring-opening and fragmentation.[7][8]

2.4. Photostability: The compound is sensitive to light.[3] Photodegradation can contribute to the formation of peroxides and other degradation products. Therefore, it is crucial to store the compound in light-resistant containers.

A potential degradation pathway for this compound is visualized below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the stability and integrity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale | Source |

| Temperature | Store in a cool, dry place. Recommended storage temperatures vary from room temperature to refrigerated (2-8°C or below 4°C). | To minimize thermal degradation and slow down potential reactions like peroxide formation. | [1][2][4][9] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | To prevent oxidation and peroxide formation due to sensitivity to air. | [4] |

| Container | Keep container tightly closed in a well-ventilated place. Use a light-resistant container. | To prevent exposure to air, moisture, and light. | [3][4][10] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that can lead to degradation. | [9][11] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Ground and bond container and receiving equipment to prevent static discharge. | The compound is flammable and may cause respiratory irritation. | [3][4][10] |

| Peroxide Check | Test for peroxide formation before distillation or evaporation, and discard after one year. | To mitigate the risk of explosion from peroxide formation. | [3] |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The following outlines a general protocol for conducting such a study on this compound.

4.1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

4.2. Materials and Methods:

-

Test Substance: this compound, >98% purity.

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and other necessary solvents.

-

Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber.

4.3. Experimental Workflow:

Caption: A typical workflow for a forced degradation study.

4.4. Stress Conditions (Illustrative):

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to a temperature of 80°C.

-

Photodegradation: Expose the compound to light as per ICH Q1B guidelines.

4.5. Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. This method would typically involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile.

Summary of Quantitative Stability Data

While specific quantitative data for this compound is not publicly available, the table below illustrates how such data from a forced degradation study would be presented.

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant(s) (% Peak Area) |

| 0.1 M HCl, 60°C | 24 h | 15.2% | 2 | Degradant 1 (8.5%), Degradant 2 (4.1%) |

| 0.1 M NaOH, 60°C | 8 h | 25.8% | 3 | Degradant 3 (15.2%), Degradant 1 (6.3%) |

| 3% H₂O₂, RT | 48 h | 8.5% | 1 | Degradant 4 (5.9%) |

| 80°C (solid) | 7 days | 5.1% | 1 | Degradant 5 (3.2%) |

| Photostability (ICH Q1B) | - | 2.3% | 1 | Degradant 6 (1.5%) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The stability of this compound is a critical factor for its use in research and development. The primary degradation pathways include peroxide formation, hydrolysis of the nitrile group, and potential thermal and photodegradation. Adherence to proper storage and handling procedures, including storage in a cool, dark, and inert environment, is essential to maintain the compound's purity and integrity. Conducting forced degradation studies is crucial for understanding its stability profile and for the development of robust analytical methods.

References

- 1. (Tetrahydrofuran-2-yl)acetonitrile | 33414-62-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. ijrpp.com [ijrpp.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acs.figshare.com [acs.figshare.com]

- 9. ijsdr.org [ijsdr.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Tetrahydrofuran-2-yl)acetonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth literature specifically on this compound, this guide leverages data and protocols from closely related analogs, such as 2-(tetrahydrofuran-2-yl)acetic acid and various substituted tetrahydrofurans, to present a thorough and practical resource. This document covers nomenclature, potential synthetic routes, characterization methodologies, and relevant chemical data to support research and development activities.

Nomenclature and Synonyms

The compound with the systematic name this compound is also known by several other names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

| Systematic Name | Synonyms | IUPAC Name |

| This compound | Tetrahydrofurfurylcarbonitrile[1], 2-(Cyanomethyl)tetrahydrofuran[1] | 2-(oxolan-2-yl)acetonitrile |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with a cyanide source. A common precursor would be a halosubstituted tetrahydrofuran, such as 2-(bromomethyl)tetrahydrofuran.

Reaction:

-

Starting Material: 2-(Bromomethyl)tetrahydrofuran

-

Reagent: Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Procedure:

-

Dissolve 2-(bromomethyl)tetrahydrofuran in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric equivalent of sodium or potassium cyanide to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Characterization Protocols

The structural elucidation of the synthesized this compound would involve standard spectroscopic techniques. The following are generalized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with expected data extrapolated from the closely related analog, 2-(Tetrahydrofuran-2-yl)acetic acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[2]

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its structural features and comparison with the known data for 2-(Tetrahydrofuran-2-yl)acetic acid.[2]

Table 1: Expected ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CH₂ (Acetonitrile) | 2.5 - 2.8 | Doublet of Doublets | Protons adjacent to the chiral center and the nitrile group. |

| CH (C2 of THF ring) | 4.0 - 4.3 | Multiplet | The proton at the chiral center, coupled to adjacent ring and side-chain protons. |

| CH₂ (C5 of THF ring) | 3.7 - 4.0 | Multiplet | Protons adjacent to the ring oxygen. |

| CH₂ (C3, C4 of THF ring) | 1.8 - 2.2 | Multiplet | The remaining methylene protons in the tetrahydrofuran ring. |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| CN (Nitrile) | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |

| CH₂ (Acetonitrile) | 20 - 25 | The carbon of the methylene group attached to the nitrile. |

| CH (C2 of THF ring) | 75 - 80 | The carbon at the chiral center, attached to the ring oxygen. |

| CH₂ (C5 of THF ring) | 65 - 70 | The carbon adjacent to the ring oxygen. |

| CH₂ (C3, C4 of THF ring) | 25 - 35 | The remaining carbon atoms in the tetrahydrofuran ring.[2] |

Table 3: Expected IR and Mass Spectrometry Data

| Technique | Expected Data |

| Infrared (IR) | C≡N stretch: A sharp, medium intensity peak around 2240-2260 cm⁻¹. C-O-C stretch: A strong peak around 1050-1150 cm⁻¹. |

| Mass Spectrometry (MS) | Electron Ionization (EI): Molecular ion [M]⁺ at m/z ≈ 111, with characteristic fragmentation patterns involving the loss of the cyanomethyl group or cleavage of the tetrahydrofuran ring. |

References

An In-Depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-2-yl)acetonitrile, a heterocyclic compound featuring a saturated five-membered ether ring and a nitrile functional group, holds potential as a versatile building block in medicinal chemistry and organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of FDA-approved drugs, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The nitrile group, a common pharmacophore, can participate in various non-covalent interactions and is often used to enhance metabolic stability and binding affinity in drug candidates.[4][5] This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Chemical Properties

This compound, also known by its synonyms Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran, possesses the chemical formula C₆H₉NO. The molecule consists of a central tetrahydrofuran ring substituted at the 2-position with an acetonitrile group. The presence of a chiral center at the C2 position of the tetrahydrofuran ring implies the existence of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33414-62-9 | |

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| IUPAC Name | (Tetrahydrofuran-2-yl)acetonitrile |

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift/Frequency |

| ¹H NMR | Protons on THF ring (C3, C4, C5) | ~1.5 - 2.2 ppm |

| Protons on C2 of THF and CH₂CN | ~2.5 - 4.5 ppm | |

| ¹³C NMR | Carbons in THF ring | ~25 - 70 ppm |

| Carbon of nitrile group (-C≡N) | ~117 - 120 ppm | |

| Carbon of CH₂ group | ~20 - 30 ppm | |

| IR Spectroscopy | C-H stretching (aliphatic) | ~2850 - 3000 cm⁻¹ |

| C≡N stretching | ~2240 - 2260 cm⁻¹ | |

| C-O-C stretching (ether) | ~1050 - 1150 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 111.0684 |

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in publicly accessible literature. However, a plausible synthetic route involves the nucleophilic substitution of a 2-halotetrahydrofuran with a cyanide salt. This common method for nitrile synthesis is well-established in organic chemistry.[6][7]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Procedure (Hypothetical):

-

Reaction Setup: To a solution of 2-bromotetrahydrofuran in a polar aprotic solvent such as dimethylformamide (DMF), add sodium cyanide.

-

Reaction Conditions: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway modulations have been reported for this compound itself, its structural motifs are of significant interest in medicinal chemistry.

Role of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a key structural feature in numerous pharmaceuticals, contributing to improved solubility, metabolic stability, and receptor binding.[1][2][3] Its incorporation can lead to favorable pharmacokinetic profiles.

Significance of the Nitrile Group

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry allows for specific interactions within protein binding pockets.[5] Furthermore, nitriles are often metabolically stable and can serve as bioisosteres for other functional groups.[4] The toxicity of nitriles is generally associated with the metabolic release of cyanide, which is dependent on the molecular structure.[8] In vitro assays can be employed to assess the potential reactivity and toxicity of nitrile-containing compounds.[9]

Potential as a Scaffold

Given the favorable properties of its constituent moieties, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications and the generation of diverse compound libraries for biological screening.

Future Research Directions

The lack of published data on the biological activity of this compound presents a clear opportunity for future research. A logical progression of investigation would involve the following workflow:

Caption: A proposed workflow for the future investigation of this compound.

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and drug discovery. While a comprehensive experimental dataset for this compound is currently unavailable, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its utility for researchers, scientists, and drug development professionals.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-(Tetrahydrofuran-2-yl)acetonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Tetrahydrofuran-2-yl)acetonitrile as a versatile building block for the synthesis of various heterocyclic scaffolds. The protocols detailed below offer starting points for the development of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the tetrahydrofuran moiety can impart unique physicochemical properties, including improved solubility and metabolic stability, to the resulting heterocyclic compounds.

Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot or two-step multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3][4][5] The active methylene group in this compound makes it an excellent substrate for this transformation, reacting with a carbonyl compound and elemental sulfur in the presence of a base.

Table 1: Gewald Reaction Conditions and Yields

| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | Morpholine | Ethanol | 50 | 4 | 75 |

| 2 | Cyclohexanone | Triethylamine | DMF | 60 | 3 | 82 |

| 3 | Acetophenone | Sodium Ethoxide | Ethanol | Reflux | 5 | 68 |

| 4 | Butan-2-one | Piperidine | Methanol | 50 | 4.5 | 78 |

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-5-(tetrahydrofuran-2-yl)thiophene

-

To a solution of this compound (1.11 g, 10 mmol) and acetone (0.58 g, 10 mmol) in ethanol (20 mL), add morpholine (0.87 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add elemental sulfur (0.32 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to 50°C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.

Caption: Gewald reaction for thiophene synthesis.

Synthesis of Substituted Pyrazoles

Substituted pyrazoles are a class of heterocyclic compounds with significant biological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7][8][9][10] this compound can be readily converted into a suitable precursor for pyrazole synthesis.

Table 2: Pyrazole Synthesis Conditions and Yields

| Entry | Precursor Synthesis Reagent | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dimethylformamide-dimethyl acetal (DMF-DMA) | Hydrazine hydrate | Ethanol | Reflux | 6 | 85 |

| 2 | Ethyl formate / NaOEt | Phenylhydrazine | Toluene | Reflux | 8 | 78 |

| 3 | N,N-Dimethylacetamide-dimethyl acetal | Hydrazine hydrate | Dioxane | Reflux | 6 | 80 |

| 4 | DMF-DMA | 4-Methylphenylhydrazine | Acetic Acid | 100 | 5 | 72 |

Experimental Protocol: Synthesis of 3-Amino-4-(tetrahydrofuran-2-yl)-1H-pyrazole

Step 1: Synthesis of 3-Dimethylamino-2-(tetrahydrofuran-2-yl)acrylonitrile

-

A mixture of this compound (1.11 g, 10 mmol) and dimethylformamide-dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol) is heated at 80°C for 2 hours.

-

The reaction is monitored by TLC.

-

After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminonitrile, which is used in the next step without further purification.

Step 2: Synthesis of 3-Amino-4-(tetrahydrofuran-2-yl)-1H-pyrazole

-

To a solution of the crude 3-dimethylamino-2-(tetrahydrofuran-2-yl)acrylonitrile (from Step 1) in ethanol (20 mL), add hydrazine hydrate (0.5 g, 10 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure pyrazole derivative.

Caption: Two-step synthesis of a substituted pyrazole.

Synthesis of Substituted Pyridines

Pyridines are fundamental heterocyclic compounds widely found in natural products and pharmaceuticals. One of the classical methods for their synthesis is the reaction of α,β-unsaturated ketones (chalcones) with active methylene nitriles.[11][12][13][14] The reaction proceeds via a Michael addition followed by cyclization and aromatization.

Table 3: Pyridine Synthesis Conditions and Yields

| Entry | Chalcone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Diphenylprop-2-en-1-one | Sodium ethoxide | Ethanol | Reflux | 8 | 72 |

| 2 | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Potassium tert-butoxide | THF | 60 | 6 | 78 |

| 3 | 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Sodium hydroxide | Methanol | Reflux | 10 | 65 |

| 4 | 1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one | DBU | Acetonitrile | 80 | 7 | 75 |

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-3-cyano-5-(tetrahydrofuran-2-yl)pyridine

-

To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add this compound (1.11 g, 10 mmol) and 1,3-diphenylprop-2-en-1-one (chalcone) (2.08 g, 10 mmol).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by TLC.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to give the pure pyridine derivative.

Caption: Synthesis of pyridines from chalcones.

Potential Application in Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method that typically involves the reaction of an α-haloketone with a thioamide or thiourea.[15][16][17][18] While not a direct starting material, this compound could be envisioned as a precursor for thiazole synthesis after appropriate functionalization. For instance, α-halogenation of the corresponding ketone, obtained after hydrolysis of the nitrile, would provide a suitable substrate for the Hantzsch reaction.

Conceptual Workflow for Thiazole Synthesis

Caption: Conceptual pathway to thiazoles.

These application notes demonstrate the potential of this compound as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The provided protocols serve as a foundation for further exploration and optimization in the pursuit of novel molecular entities with interesting biological and material properties.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. media.neliti.com [media.neliti.com]

- 17. youtube.com [youtube.com]

- 18. archives.ijper.org [archives.ijper.org]

Application Notes and Protocols for the Synthesis of Substituted Pyridines via a Proposed Multi-Step Pathway from 2-(Tetrahydrofuran-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of novel and efficient synthetic routes to access structurally diverse pyridine derivatives is therefore of significant interest to the drug development community. This document outlines a detailed, albeit theoretical, multi-step synthetic pathway for the preparation of substituted pyridines, commencing from the readily available starting material, 2-(tetrahydrofuran-2-yl)acetonitrile.

The proposed synthesis is based on a sequence of established organic transformations, including a nucleophilic ring-opening of the tetrahydrofuran moiety, oxidation of the resulting alcohol, and a subsequent intramolecular cyclization and aromatization to furnish the pyridine ring. While this specific sequence has not been extensively reported in the literature, it presents a logical and plausible approach for the synthesis of a unique class of substituted pyridines. The protocols provided herein are based on analogous reactions and are intended to serve as a starting point for further experimental validation and optimization.

Data Presentation: Predicted Yields for the Proposed Synthetic Pathway

The following table summarizes the expected (hypothetical) yields for each step of the proposed synthesis. These values are estimates based on yields reported for analogous transformations in the chemical literature and should be considered as targets for experimental optimization.

| Step | Transformation | Intermediate/Product | Predicted Yield (%) |

| 1 | Ring Opening of this compound with HBr | 5-Bromo-4-hydroxypentanenitrile | 75-85 |

| 2 | Oxidation of 5-Bromo-4-hydroxypentanenitrile | 5-Bromo-4-oxopentanenitrile | 80-90 |

| 3 | Intramolecular Cyclization and Aromatization of 5-Bromo-4-oxopentanenitrile | 3-Substituted Pyridine (e.g., 3-methylpyridine) | 50-60 |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-hydroxypentanenitrile

This procedure describes the acid-catalyzed ring opening of this compound using hydrobromic acid.

-

Materials:

-

This compound

-

Hydrobromic acid (48% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Cool the flask in an ice bath and slowly add hydrobromic acid (48% aq, 3.0 eq) dropwise with vigorous stirring.

-